molecular formula C18H18N4O2S B5960203 N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

Cat. No.: B5960203
M. Wt: 354.4 g/mol
InChI Key: MVFVYIFYBSRQCZ-VXLYETTFSA-N
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Description

N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is a complex organic compound that features a benzimidazole core, a hydroxy-methylphenyl group, and a sulfanylacetamide moiety

Properties

IUPAC Name

N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-7-8-13(16(23)9-12)10-19-21-17(24)11-25-18-20-14-5-3-4-6-15(14)22(18)2/h3-10,23H,11H2,1-2H3,(H,21,24)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFVYIFYBSRQCZ-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide typically involves the condensation of 2-hydroxy-4-methylbenzaldehyde with 2-(1-methylbenzimidazol-2-yl)thioacetamide. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to the presence of benzimidazole and hydroxy-methylphenyl groups.

    Medicine: Explored for its potential as an anticancer agent, given the bioactivity of benzimidazole derivatives.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide involves its interaction with biological targets such as enzymes or receptors. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. The hydroxy-methylphenyl group can enhance the compound’s binding affinity and specificity. The sulfanylacetamide group may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
  • **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness

N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzimidazole and hydroxy-methylphenyl groups enhances its potential as a multifunctional agent in various applications.

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